2-[(4-benzhydryl-1-piperazinyl)methyl]-5-(4-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
1-{[4-(Diphenylmethyl)piperazinyl]methyl}-3-(4-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown promise in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-3-(4-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine moiety into the triazole structure. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the product is purified through techniques such as recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. The compound’s structure allows it to bind effectively to these targets, leading to its biological activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-6-(4-methyl-3-phenyl-1-piperazinyl)pyrimidine These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications. The unique combination of the piperazine and triazole moieties in 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-3-(4-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C28H31N5OS |
---|---|
Molecular Weight |
485.6g/mol |
IUPAC Name |
2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C28H31N5OS/c1-30-27(24-13-15-25(34-2)16-14-24)29-33(28(30)35)21-31-17-19-32(20-18-31)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26H,17-21H2,1-2H3 |
InChI Key |
ADNLEOSIQSMVKA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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